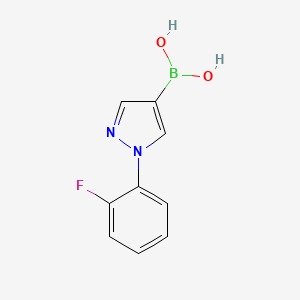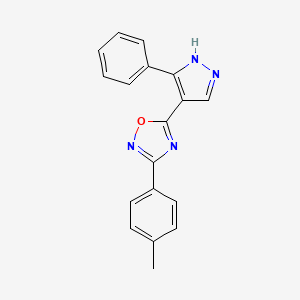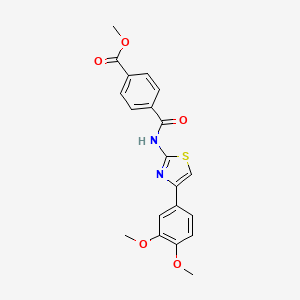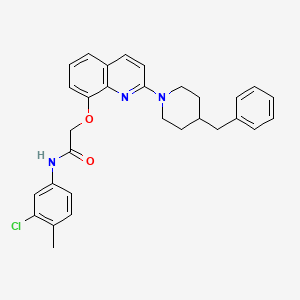
1-(2-Fluorophenyl)-1h-pyrazole-4-boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Fluorophenyl)-1h-pyrazole-4-boronic acid is a useful research compound. Its molecular formula is C9H8BFN2O2 and its molecular weight is 205.98. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Multitarget Compounds for Drug Precursors
Organoboron compounds, like 2-aminoethyldiphenyl borinate, demonstrate a wide range of effects in human body systems, acting as modulators of adaptive and innate immunity, affecting cytokines production, and leukocytes migration. They also exert effects on neurons, smooth muscle cells, and cardiomyocytes, providing cytoprotective effects by modulating reactive oxygen species. This supports their potential as drug precursors with applications in treating various immune, cardiovascular, gastrointestinal, and neurodegenerative disorders (Rosalez et al., 2019).
Functional Materials in Medical Diagnostics and Treatment
Boron-dipyrrin platform-based fluorophores (BODIPY) have garnered interest for their structural diversity and modification capabilities, making them attractive for medical and biological applications. BODIPY compounds have been used for drug micro- and nanocarriers modification to improve therapeutic effects in cancer treatment, offering real-time in vitro and in vivo imaging capabilities due to their high fluorescent intensity and low toxicity (Marfin et al., 2017).
Electrochemical Biosensors
Compounds like ferroceneboronic acid and its derivatives have been developed into electrochemical biosensors due to their binding site (boronic acid moiety) and electrochemically active part (ferrocene residue). These biosensors are sensitive to sugars, glycated hemoglobin, fluoride ions, etc., showcasing the utility of organoboron compounds in non-enzymatic glucose sensors and other applications (Wang et al., 2014).
Synthesis of Pyrazole Heterocycles
The pyrazole moiety plays a critical role in the synthesis of many biologically active compounds, serving as an interesting template for combinatorial and medicinal chemistry. Pyrazoles are used extensively as synthons in organic synthesis, with derivatives showing a wide range of biological activities including anticancer, analgesic, anti-inflammatory, and antimicrobial effects. This highlights the importance of pyrazole derivatives in drug development (Dar & Shamsuzzaman, 2015).
Optoelectronic Materials
Quinazolines and pyrimidines, incorporating pyrazole derivatives, are valuable for the creation of novel optoelectronic materials. Their incorporation into π-extended conjugated systems has been shown to be of great importance for developing materials used in organic light-emitting diodes (OLEDs), image sensors, and photoelectric conversion elements (Lipunova et al., 2018).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
[1-(2-fluorophenyl)pyrazol-4-yl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BFN2O2/c11-8-3-1-2-4-9(8)13-6-7(5-12-13)10(14)15/h1-6,14-15H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDGWEPJKYLLPLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN(N=C1)C2=CC=CC=C2F)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.98 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![8-chloro-3-(4-methylphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2522604.png)

![(2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)(tetrahydrofuran-3-yl)methanone](/img/structure/B2522608.png)
![4-Amino-5-benzoyl-2-[(3-fluorobenzyl)sulfanyl]-3-thiophenecarbonitrile](/img/structure/B2522609.png)
![N-benzyl-1-[6-(4-fluorophenyl)pyridazin-3-yl]-N-phenylpiperidine-4-carboxamide](/img/structure/B2522610.png)



![2-Ethyl-5-(pyrrolidin-1-yl(4-(trifluoromethyl)phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2522617.png)
![1'-(benzofuran-2-carbonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2522618.png)



![N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2522624.png)
